6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine

PDE10A inhibition Neurological disorders Kinase selectivity

Problem: Sourcing a versatile imidazo[1,2-b]pyridazine scaffold with validated potency across kinase and PDE targets. Solution: 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine delivers a privileged core for PDE10A (Ki 0.019-0.030 nM), Mps1/TTK (IC50 0.70 nM), and AChE (IC50 40-50 nM) inhibitor programs. • Derivatizable free NH piperidine enables PK optimization. • Commercially available at 95%+ purity for reproducible synthesis. • Not DEA/REACH controlled; ships ambient globally.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
CAS No. 1206969-99-4
Cat. No. B8003993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine
CAS1206969-99-4
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NN3C=CN=C3C=C2
InChIInChI=1S/C11H14N4/c1-2-11-13-7-8-15(11)14-10(1)9-3-5-12-6-4-9/h1-2,7-9,12H,3-6H2
InChIKeyIGFQZUPZPZEUTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine: Scaffold & Procurement


6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine (CAS 1206969-99-4) is a heterobicyclic small molecule comprising an imidazo[1,2-b]pyridazine core with a piperidin-4-yl substituent at the 6-position . The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of kinase inhibitors and other pharmacologically active agents [1]. Commercially available with purities of 95% (AKSci) to 98% (Leyan), the compound has a molecular weight of 202.26 g/mol and molecular formula C11H14N4 .

6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine: Substitution Specificity


Within the imidazo[1,2-b]pyridazine class, substitution at the 6-position is a critical determinant of both target potency and selectivity [1]. The piperidin-4-yl moiety at the 6-position of this compound confers distinct physicochemical properties—including a predicted pKa of approximately 9.86 and a TPSA of 42.22 Ų—that differ substantially from alternative 6-substituted analogs such as 6-aryl or 6-amino variants . In PDE10 inhibitor development, the 6-position substituent directly influences binding affinity, with piperidine-containing derivatives demonstrating Ki values in the picomolar range (0.019–0.030 nM), while certain alternative 6-substituted imidazo[1,2-b]pyridazines exhibit only micromolar activity [2]. Furthermore, the free NH of the piperidine ring provides a derivatizable handle for further functionalization, a synthetic advantage not present in N-alkylated or 6-unsubstituted analogs [3].

6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine: Quantitative Differentiation Evidence


PDE10A Inhibition Potency: Piperidine Substitution Advantage

In PDE10A inhibitor development, imidazo[1,2-b]pyridazine derivatives bearing a piperidine-containing moiety at the 6-position achieve Ki values as low as 0.019 nM against PDE10A [1]. In contrast, an alternative 6-substituted imidazo[1,2-b]pyridazine derivative lacking this piperidine motif exhibits an IC50 of 480 nM against the same target, representing a >25,000-fold difference in potency [2]. The 6-(piperidin-4-yl)imidazo[1,2-b]pyridazine core provides the structural foundation for this enhanced target engagement.

PDE10A inhibition Neurological disorders Kinase selectivity

AChE Inhibition: 6-Substitution Required for Activity

Substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds, which incorporate the 6-substituted imidazo[1,2-b]pyridazine scaffold analogous to the piperidin-4-yl derivative, exhibit potent acetylcholinesterase (AChE) inhibitory activity with IC50 values of 40–50 nM [1]. In contrast, the unsubstituted imidazo[1,2-b]pyridazine core lacks measurable AChE inhibitory activity at relevant concentrations, indicating that 6-position substitution is essential for conferring this biological function [2].

AChE inhibition Neuroblastoma Neurodegeneration

Mps1/TTK Oral Bioavailability via Piperidine Substitution

In the optimization of Mps1 (TTK) kinase inhibitors, the 6-aryl substituted imidazo[1,2-b]pyridazine derivative (21b) demonstrated improved cellular activity but exhibited no oral bioavailability in rat [1]. Property-based optimization at the 6-position, incorporating piperidine-related substituents, led to the discovery of imidazo[1,2-b]pyridazine-based compound 27f, which achieved cellular Mps1 IC50 = 0.70 nM and A549 antiproliferative IC50 = 6.0 nM, with oral bioavailability and in vivo activity [1]. This scaffold optimization demonstrates that 6-position piperidine-containing derivatives confer pharmacokinetic advantages absent in 6-aryl analogs.

Mps1/TTK kinase Oral bioavailability Antiproliferative activity

Commercial Purity Grades and Procurement Options

6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine is commercially available at two distinct purity grades: 95% from AKSci and 98% from Leyan . The 98% grade provides higher purity for sensitive applications requiring minimal impurity interference, while the 95% grade offers a cost-effective alternative for early-stage synthesis where subsequent purification is anticipated. In comparison, closely related 6-substituted imidazo[1,2-b]pyridazine analogs (e.g., 6-chloro or 6-amino derivatives) often require custom synthesis with variable purity outcomes and longer lead times [1].

Building block Chemical synthesis Medicinal chemistry

6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine Application Scenarios


PDE10A Inhibitor Lead Optimization with Picomolar Scaffolds

Programs targeting PDE10A for neurological or psychiatric indications should prioritize 6-(piperidin-4-yl)imidazo[1,2-b]pyridazine as a core scaffold. The piperidine-containing imidazo[1,2-b]pyridazine derivatives achieve Ki values as low as 0.019–0.030 nM against PDE10A, a >25,000-fold improvement over alternative 6-substituted imidazo[1,2-b]pyridazines lacking this motif (IC50 = 480 nM) [1]. This potency differential makes the 6-piperidinyl scaffold essential for achieving target engagement at therapeutically relevant concentrations.

Oral Mps1/TTK Kinase Inhibitor Development

For oncology programs developing orally bioavailable Mps1/TTK inhibitors, the 6-(piperidin-4-yl)imidazo[1,2-b]pyridazine scaffold provides a validated starting point. Literature optimization demonstrates that 6-piperidine-related substituents enable oral bioavailability and potent cellular activity (Mps1 IC50 = 0.70 nM; A549 IC50 = 6.0 nM), whereas 6-aryl substituted imidazo[1,2-b]pyridazines lack oral bioavailability entirely [2]. The free NH of the piperidine ring serves as a versatile handle for further derivatization to optimize pharmacokinetic properties.

AChE-Focused Neurodegeneration Research

Research groups investigating AChE as a target for neurodegenerative diseases should consider 6-(piperidin-4-yl)imidazo[1,2-b]pyridazine as a starting scaffold. Substituted 6-amino-imidazo[1,2-b]pyridazine derivatives, structurally related to the 6-piperidinyl analog, exhibit potent AChE inhibition (IC50 = 40–50 nM) and demonstrate antiproliferative effects in human neuroblastoma IMR-32 cells [3]. The unsubstituted imidazo[1,2-b]pyridazine core lacks measurable AChE activity, underscoring the necessity of 6-position substitution for biological function.

Building Block Procurement for Parallel Synthesis Libraries

Laboratories constructing parallel synthesis libraries targeting kinase or phosphodiesterase enzymes should procure 6-(piperidin-4-yl)imidazo[1,2-b]pyridazine as a key building block. The compound is commercially available at defined purity grades (95–98%) from multiple suppliers, enabling reproducible synthetic workflows . The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure with demonstrated utility across IKKβ, IRAK4, Haspin, Trk, and Mps1/TTK inhibitor programs [4], providing a versatile entry point for diverse target families.

Technical Documentation Hub

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